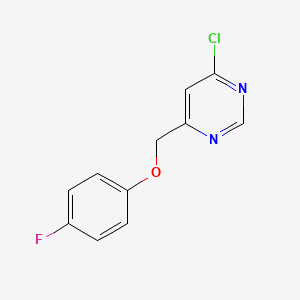

4-Chlor-6-((4-Fluorphenoxy)methyl)pyrimidin

Übersicht

Beschreibung

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, often influenced by the specific substitutions on the pyrimidine ring . The specific chemical reactions involving “4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine” are not detailed in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Antitrypanosomale Aktivität

Diese Verbindung wurde auf ihr Potenzial zur Behandlung der Afrikanischen Trypanosomiasis beim Menschen (HAT) untersucht, die auch als Schlafkrankheit bekannt ist. Sie wird durch Protozoen der Gattung Trypanosoma verursacht, und die aktuellen Behandlungsmöglichkeiten sind begrenzt und haben schwere Nebenwirkungen. Derivate von 4-Chlor-6-((4-Fluorphenoxy)methyl)pyrimidin haben eine vielversprechende antitrypanosomale Aktivität gezeigt, die zur Entwicklung neuer Medikamente mit weniger Nebenwirkungen führen könnte .

Anti-Plasmodiale Eigenschaften

Malaria, verursacht durch Plasmodium-Parasiten, ist ein großes globales Gesundheitsproblem. Die Resistenz gegen aktuelle Behandlungen ist ein wachsendes Problem, und es besteht Bedarf an Verbindungen mit neuen Wirkmechanismen. Einige Derivate dieser Verbindung haben eine ausgezeichnete antiplasmodiale Aktivität gezeigt, was sie zu Kandidaten für die Entwicklung alternativer Malariabehandlungen macht .

Antitumorpotenzial

Der strukturelle Baustein des Pyrimidins ist in natürlich vorkommenden Nukleosiden mit signifikanter Antitumoraktivität vorhanden. Die Derivate von this compound könnten auf ihr potenzielles Einsatzgebiet in der Krebstherapie untersucht werden, da ähnliche Strukturen historisch effektiv im Kampf gegen Tumorwachstum waren .

Antivirene Anwendungen

Verbindungen mit der Pyrimidinstruktur haben verschiedene biologische Aktivitäten gezeigt, einschließlich antiviraler Eigenschaften. Daher könnte this compound als Grundlage für die Synthese neuer antiviraler Medikamente dienen, die gegen eine Reihe von Virusinfektionen wirksam sein könnten .

Analgetische Anwendungen

Die Pyrimidinderivate wurden auch mit analgetischer Aktivität in Verbindung gebracht. Die Erforschung der schmerzlindernden Eigenschaften von this compound könnte zur Entwicklung neuer Lösungen für die Schmerztherapie führen .

Behandlung der erektilen Dysfunktion

Einige Pyrimidinderivate wurden bei der Behandlung der erektilen Dysfunktion beim Mann eingesetzt. Die Untersuchung der Wirksamkeit von this compound in diesem Bereich könnte zur Erweiterung des Spektrums der verfügbaren Behandlungen beitragen .

Hyperurikämie- und Gichtprophylaxe

Die Derivate der Verbindung könnten Anwendungen bei der Vorbeugung von Hyperurikämie und Gicht haben und einen potenziellen neuen Ansatz zur Behandlung dieser Erkrankungen bieten .

Antibakterielle und Antiproliferative Aktivität

Funktionell substituierte Pyrimidine haben eine gute antibakterielle und antiproliferative Aktivität gezeigt. Dies deutet darauf hin, dass this compound ein wichtiges Zwischenprodukt bei der Herstellung von Substanzen mit diesen Eigenschaften sein könnte, die für die Entwicklung neuer Antibiotika und Zellwachstumshemmer entscheidend sein können .

Wirkmechanismus

Target of Action

Pyrimidine derivatives are known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s worth noting that pyrimidine derivatives often exert their effects by inhibiting the activity of their target enzymes .

Biochemical Pathways

Pyrimidine derivatives are known to impact cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Result of Action

Pyrimidine derivatives have been associated with a range of pharmacological effects, including anti-inflammatory and analgesic effects .

Biochemische Analyse

Biochemical Properties

4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cAMP-phosphodiesterase, inhibiting its activity and thereby affecting the levels of cyclic AMP within cells . Additionally, 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . These interactions highlight the compound’s potential in modulating biochemical pathways related to cell signaling and vascular functions.

Cellular Effects

The effects of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the biosynthesis of prostacyclin (PGI2), an important molecule in preventing platelet aggregation and promoting vasodilation . Furthermore, 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine decreases pulmonary hypertension by affecting the signaling pathways involved in vascular smooth muscle cell contraction and relaxation .

Molecular Mechanism

At the molecular level, 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cAMP-phosphodiesterase, inhibiting its enzymatic activity and leading to increased levels of cyclic AMP . This inhibition results in the modulation of downstream signaling pathways that regulate various cellular functions. Additionally, 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its biochemical activity over extended periods . Degradation products have been observed under certain conditions, which may influence the compound’s efficacy and safety in long-term studies . Long-term exposure to 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine has shown sustained effects on cellular signaling pathways and gene expression, indicating its potential for prolonged therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound result in significant biochemical and cellular effects without causing toxicity . At higher doses, toxic and adverse effects have been observed, including alterations in liver and kidney function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . These metabolic processes influence the compound’s bioavailability and efficacy in therapeutic applications.

Transport and Distribution

The transport and distribution of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and accumulation in target tissues . Additionally, binding proteins such as albumin play a role in the systemic distribution of the compound, affecting its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it has been observed to accumulate in the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The subcellular distribution of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Eigenschaften

IUPAC Name |

4-chloro-6-[(4-fluorophenoxy)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c12-11-5-9(14-7-15-11)6-16-10-3-1-8(13)2-4-10/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNWWRMMEMAKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC(=NC=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

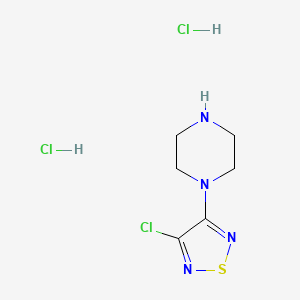

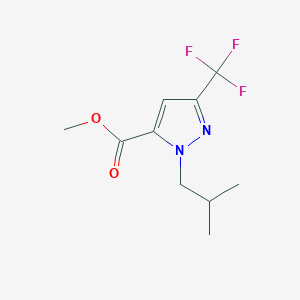

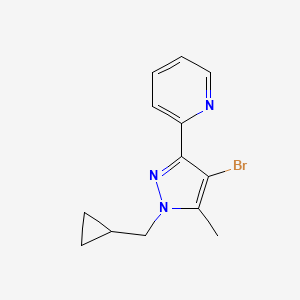

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492024.png)